molecular formula C12H15NO3 B166643 2-(4-Methylbenzoylamino)-2-methylpropionic acid CAS No. 129973-03-1

2-(4-Methylbenzoylamino)-2-methylpropionic acid

Cat. No. B166643
M. Wt: 221.25 g/mol
InChI Key: KZHWEHDWVXTJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylbenzoylamino)-2-methylpropionic acid, also known as N-α-methyl-4-methoxybenzeneacetamide, is an organic compound that belongs to the class of α-amino acids. It is a derivative of valine and has a molecular weight of 217.25 g/mol. This compound has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 2-(4-Methylbenzoylamino)-2-methylpropionic acid is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition can lead to a reduction in inflammation, pain, and fever.

Biochemical And Physiological Effects

2-(4-Methylbenzoylamino)-2-methylpropionic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, it has been shown to inhibit the proliferation and migration of cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(4-Methylbenzoylamino)-2-methylpropionic acid is its ability to inhibit the activity of COX enzymes without affecting the activity of other enzymes. This makes it a potentially useful tool for studying the role of COX enzymes in various physiological and pathological processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(4-Methylbenzoylamino)-2-methylpropionic acid. One area of interest is the development of novel derivatives of this compound that exhibit improved pharmacological properties, such as increased solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases, such as cancer and inflammatory disorders. Finally, research is needed to explore the potential use of this compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 2-(4-Methylbenzoylamino)-2-methylpropionic acid can be achieved through several methods. One of the most common methods involves the reaction of 4-methoxybenzoyl chloride with 2-(4-Methylbenzoylamino)-2-methylpropionic acidα-methylvaline in the presence of a base such as triethylamine. The reaction yields the desired product in good yield and purity.

Scientific Research Applications

2-(4-Methylbenzoylamino)-2-methylpropionic acid has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, it has been shown to possess potent antitumor activity against various types of cancer cells.

properties

IUPAC Name

2-methyl-2-[(4-methylbenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8-4-6-9(7-5-8)10(14)13-12(2,3)11(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHWEHDWVXTJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501293522
Record name 2-Methyl-N-(4-methylbenzoyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylbenzoylamino)-2-methylpropionic acid

CAS RN

129973-03-1
Record name 2-Methyl-N-(4-methylbenzoyl)alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129973-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-N-(4-methylbenzoyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501293522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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